N-[(1-hydroxycyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related benzoxepine derivatives involves practical methods combining esterification, intramolecular Claisen type reactions, and subsequent reactions like the Suzuki−Miyaura reaction, followed by hydrolysis and amidation. These methods demonstrate the versatility and efficiency in synthesizing complex molecules with potential pharmacological activities (Ikemoto et al., 2005). Additionally, novel one-pot synthesis approaches offer an alternative method for creating benzodiazepine derivatives, showcasing the chemical flexibility and potential for generating a broad spectrum of biologically active compounds (Shaabani et al., 2009).
Molecular Structure Analysis
Studies on benzazepine derivatives highlight the importance of molecular structure in defining the compound's chemical behavior and interaction capabilities. The molecular and supramolecular structures of related compounds, such as tetrahydro-1-benzazepines, demonstrate significant hydrogen bonding and conformational characteristics influencing their chemical and biological functions (Guerrero et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of N-[(1-hydroxycyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide derivatives can be elucidated through studies on similar compounds, which undergo various chemical reactions including cyclization, epoxidation, and reactions with isocyanides. These reactions contribute to the compound's versatility in chemical synthesis and potential pharmacological applications (Larin et al., 2014).
properties
IUPAC Name |
N-[(1-hydroxycyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c20-17(19-13-18(21)9-4-1-5-10-18)15-8-11-22-16-7-3-2-6-14(16)12-15/h2-3,6-7,15,21H,1,4-5,8-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGGTBAZUJSALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2CCOC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Hydroxycyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
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